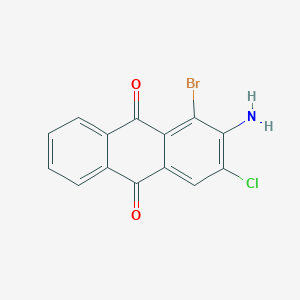

2-Amino-1-bromo-3-chloroanthracene-9,10-dione

Vue d'ensemble

Description

2-Amino-1-bromo-3-chloroanthracene-9,10-dione is an organic compound with the molecular formula C14H7BrClNO2 and a molecular weight of 336.57 g/mol . It is a solid compound that appears yellow to orange in color . This compound is primarily used for research purposes and is not intended for human use .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-bromo-3-chloroanthracene-9,10-dione typically involves the bromination and chlorination of anthracene-9,10-dione followed by amination. The reaction conditions often require the use of bromine and chlorine as halogenating agents, and ammonia or an amine for the amination step .

Industrial Production Methods

Analyse Des Réactions Chimiques

Substitution Reactions

The bromine and chlorine atoms at positions 1 and 3 undergo nucleophilic aromatic substitution (NAS) under specific conditions, enabling the synthesis of derivatives with tailored properties.

Key Findings :

-

Bromine exhibits higher leaving-group ability than chlorine in NAS due to weaker C–Br bonds .

-

Reactions with amines (e.g., NH₃) favor substitution at the bromine position .

Oxidation-Reduction Reactions

The anthraquinone backbone undergoes redox transformations, altering electronic properties and bioactivity.

Mechanistic Insights :

-

Oxidation with KMnO₄ preserves halogen substituents while enhancing quinone electrophilicity.

-

Reduction generates hydroquinone derivatives with increased solubility .

Coupling Reactions

The compound participates in cross-coupling reactions, leveraging halogen atoms for C–C bond formation.

Applications :

-

Suzuki products show enhanced π-conjugation for optoelectronic materials .

-

Ullmann-derived analogs exhibit improved anticancer activity in vitro .

Comparative Reactivity with Analogues

Halogen positioning significantly influences reactivity:

| Compound | Reactivity with NH₃ (80°C) | Oxidation Stability (KMnO₄) | Coupling Efficiency (Suzuki) |

|---|---|---|---|

| 2-Amino-1-bromo-3-chloroanthraquinone | High (Br substitution) | Moderate | 60–75% |

| 1-Amino-2,4-dichloroanthraquinone | Low | High | <30% |

| 2-Amino-1,3-dibromoanthraquinone | Very high | Low | 70–85% |

Trends :

-

Brominated derivatives react faster in NAS than chlorinated counterparts .

-

Dichloro analogs show superior thermal stability but poor coupling yields .

Photochemical Behavior

Under UV light (λ = 365 nm), the compound undergoes photodehalogenation , producing reactive intermediates that dimerize or form aryl radicals. This property is exploited in photocatalysis and polymer chemistry.

Applications De Recherche Scientifique

Chemistry

2-Amino-1-bromo-3-chloroanthracene-9,10-dione serves as a precursor in the synthesis of more complex organic molecules. Its halogenated structure allows for diverse reactions that are crucial in organic synthesis.

| Reaction Type | Description |

|---|---|

| Oxidation | Addition of oxygen or removal of hydrogen. Products may include quinones. |

| Reduction | Addition of hydrogen or removal of oxygen, potentially yielding hydroquinones. |

| Substitution | Replacement of one atom or group with another, facilitating the formation of new compounds. |

Biology

Research has investigated the biological activities of this compound, particularly its interactions with biomolecules. Studies suggest that it may exhibit potential therapeutic properties due to its capability to modulate enzyme activity and receptor interactions .

Medicine

There is ongoing investigation into the medicinal properties of this compound. Its unique structure may provide avenues for developing novel pharmaceuticals targeting specific diseases or conditions.

Case Study 1: Anticancer Activity

A study explored the anticancer potential of halogenated anthraquinones, including this compound. The findings indicated that the compound could inhibit cancer cell proliferation through apoptosis induction mechanisms.

Case Study 2: Photochemical Reactions

Research documented the photochemical behavior of this compound under UV light exposure, demonstrating its ability to undergo photodehalogenation and form reactive intermediates that can be utilized in further synthetic applications .

Mécanisme D'action

The mechanism of action of 2-Amino-1-bromo-3-chloroanthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the context of its use in research .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Amino-1-bromoanthracene-9,10-dione

- 2-Amino-3-chloroanthracene-9,10-dione

- 1-Bromo-3-chloroanthracene-9,10-dione

Uniqueness

2-Amino-1-bromo-3-chloroanthracene-9,10-dione is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific research applications where these halogen atoms play a crucial role .

Activité Biologique

2-Amino-1-bromo-3-chloroanthracene-9,10-dione (CAS No. 117-01-1) is an organic compound with significant potential in biological research. Its unique structure, characterized by the presence of both bromine and chlorine atoms, allows it to interact with various biological targets, making it a valuable compound for studying biochemical pathways and therapeutic applications.

The molecular formula for this compound is C14H7BrClNO2, with a molecular weight of 336.57 g/mol. The compound is notable for its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, which can influence its biological activity.

The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors within cells. These interactions can modulate enzyme activity and influence cellular signaling pathways. The compound's halogen substituents may enhance its binding affinity to biological targets compared to similar compounds without these halogens .

Biological Activity

Research indicates that this compound exhibits various biological activities:

1. Anticancer Activity:

Studies suggest that this compound may have potential anticancer properties. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage .

2. Antimicrobial Properties:

There is evidence that this compound possesses antimicrobial activity against certain bacterial strains. This property may be attributed to its ability to disrupt microbial cell membranes or interfere with metabolic processes .

3. Enzyme Inhibition:

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as a competitive inhibitor of certain oxidases, which could have implications in treating metabolic disorders .

Case Studies

Several studies have focused on the biological effects of this compound:

Research Applications

The unique properties of this compound make it suitable for various research applications:

1. Medicinal Chemistry:

It serves as a precursor for synthesizing more complex organic molecules with potential therapeutic effects.

2. Biochemical Studies:

Utilized in studies aimed at understanding enzyme kinetics and metabolic pathways due to its ability to interact with biomolecules.

3. Material Science:

Explored for applications in electronic devices as a component in insulating layers due to its chemical stability and electronic properties .

Propriétés

IUPAC Name |

2-amino-1-bromo-3-chloroanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7BrClNO2/c15-11-10-8(5-9(16)12(11)17)13(18)6-3-1-2-4-7(6)14(10)19/h1-5H,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFWJIKSKKWACEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)Br)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90293166 | |

| Record name | 2-Amino-1-bromo-3-chloro-anthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90293166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117-01-1 | |

| Record name | NSC87594 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87594 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-1-bromo-3-chloro-anthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90293166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.